molecular formula C19H29N3O B5727337 4-tert-butyl-N'-(1-propyl-4-piperidinylidene)benzohydrazide

4-tert-butyl-N'-(1-propyl-4-piperidinylidene)benzohydrazide

Cat. No. B5727337
M. Wt: 315.5 g/mol
InChI Key: SRLGMHNEHLORMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N'-(1-propyl-4-piperidinylidene)benzohydrazide, commonly known as TFPB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB belongs to the class of hydrazones and has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of TFPB is not fully understood. However, it has been proposed that TFPB exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. TFPB has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. TFPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
TFPB has been shown to exert a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). TFPB has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that TFPB may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFPB is its ease of synthesis. TFPB can be synthesized using a simple and efficient method, which makes it readily available for scientific research. Another advantage of TFPB is its broad range of potential therapeutic applications. TFPB has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, and has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
One of the limitations of TFPB is its relatively limited research. Although TFPB has shown great potential in scientific research, more studies are needed to fully understand its mechanism of action and therapeutic potential. Additionally, the safety and toxicity of TFPB have not been fully evaluated, which limits its potential use in clinical settings.

Future Directions

There are several future directions for TFPB research. One direction is to investigate the potential use of TFPB in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. TFPB has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer's disease. Another direction is to investigate the potential use of TFPB in the treatment of inflammatory and oxidative stress-related diseases. TFPB has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes, which suggests that it may have potential therapeutic applications in these diseases.
Conclusion
In conclusion, TFPB is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB has been synthesized using a simple and efficient method and has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. TFPB has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Although more studies are needed to fully understand its mechanism of action and therapeutic potential, TFPB holds great promise as a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of TFPB is a straightforward process that involves the reaction of 4-tert-butylbenzohydrazide and 1-propyl-4-piperidinone in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

TFPB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. TFPB has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

4-tert-butyl-N-[(1-propylpiperidin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-5-12-22-13-10-17(11-14-22)20-21-18(23)15-6-8-16(9-7-15)19(2,3)4/h6-9H,5,10-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLGMHNEHLORMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-(1-propylpiperidin-4-ylidene)benzohydrazide

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